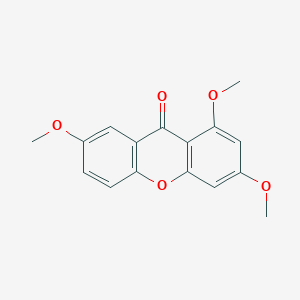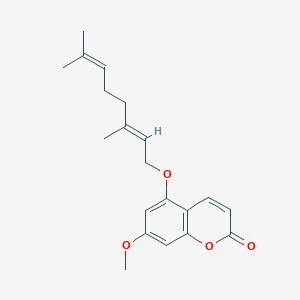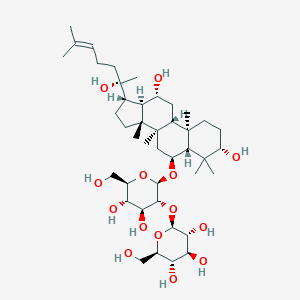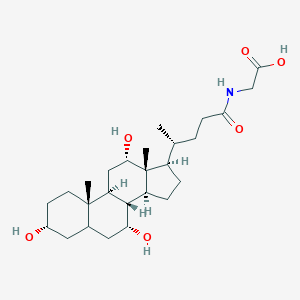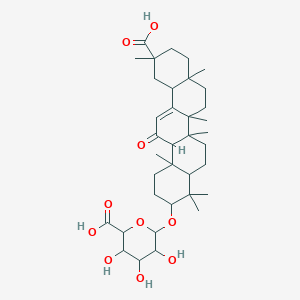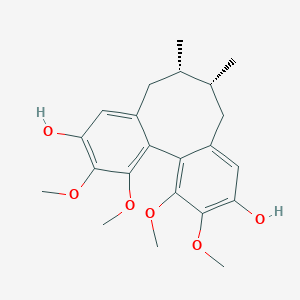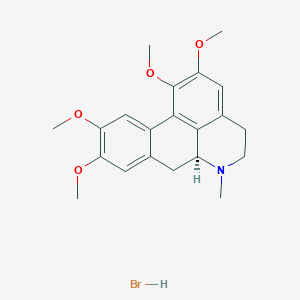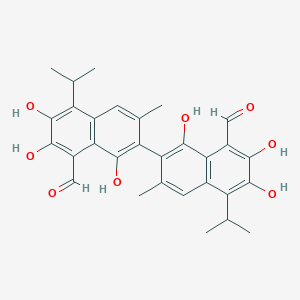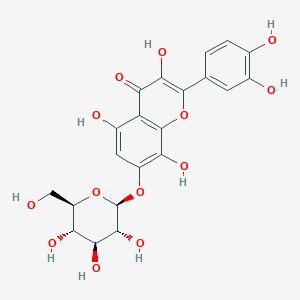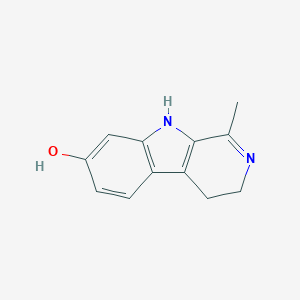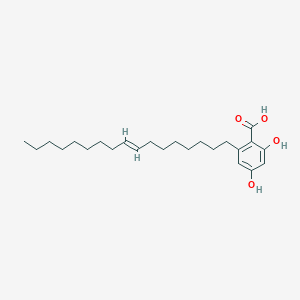
D8'-Merulinic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D8-Merulinic acid A is a natural product that belongs to the merulin family of compounds. It was first isolated from the marine fungus Aspergillus sp. in 2010 and has attracted attention due to its potential biological activities.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Δ8'-Merulinic acid A, along with its related compounds merulinic acids B and C, has been identified as a new antibiotic isolated from Merulis tremellosus and Phlebia radiata. These compounds are derivatives of β-resorcylic and salicylic acid and exhibit potent antibacterial properties. They inhibit a variety of bacteria but are not active against fungi. In studies, RNA, DNA, and protein synthesis in Bacillus brevis and Ehrlich carcinoma ascites cells were inhibited shortly after the addition of these antibiotics. Additionally, these compounds can cause hemolysis of human erythrocytes at certain concentrations (Giannetti, Steglieh, 1978).
Effects on Biomembranes
Merulinic acid's impact on biomembranes has been a subject of study. It exhibits strong haemolytic activity against sheep erythrocytes and can induce lysis of erythrocytes. Its effects are inhibited by the presence of divalent cations, and at low concentrations, it can protect cells against lysis in hypoosmotic solutions. Merulinic acid has been observed to increase the permeability of liposomal vesicles, indicating its potential role in membrane disruption or modification. This activity is influenced by the composition of the lipid bilayer of the membranes (Stasiuk, Jaromin, Kozubek, 2004).
Biological Molecule Interaction
In the context of understanding the interactions between biological molecules and polymers, merulinic acid has been used as a reference compound. Studies have focused on how peptides, serving as models for biological molecules, interact with polymers, including those similar to merulinic acid. These interactions are key to understanding and manipulating biological molecule-polymer interactions, which are crucial in various applications like biosensing, biomedical materials, and antifouling coatings (Lin, Guo, Guo, Chen, 2020).
Propiedades
Número CAS |
69506-65-6 |
|---|---|
Nombre del producto |
D8'-Merulinic acid A |
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[(E)-heptadec-8-enyl]-4,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C24H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-21(25)19-22(26)23(20)24(27)28/h9-10,18-19,25-26H,2-8,11-17H2,1H3,(H,27,28)/b10-9+ |
Clave InChI |
IXDZSQUQSCLSSD-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
melting_point |
116-117°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



